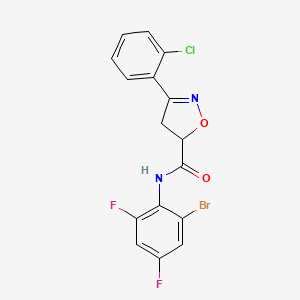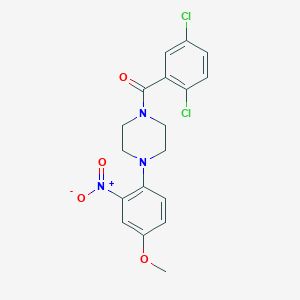![molecular formula C16H16BrN3OS B4197815 3-amino-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone hydrobromide](/img/structure/B4197815.png)
3-amino-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone hydrobromide
描述
3-amino-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone hydrobromide is a chemical compound that belongs to the quinazolinone family. It has a molecular formula of C18H18N2OS.HBr and a molecular weight of 398.3 g/mol. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, drug development, and organic synthesis.
作用机制
The mechanism of action of 3-amino-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone hydrobromide is not fully understood. However, it has been suggested that the compound exerts its biological activity by inhibiting specific enzymes or signaling pathways that are involved in the growth and proliferation of cancer cells or the replication of viruses.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. The compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and modulate the activity of specific enzymes involved in the regulation of cellular processes such as DNA replication and repair.
实验室实验的优点和局限性
The advantages of using 3-amino-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone hydrobromide in lab experiments include its ease of synthesis, stability, and potency. The compound has also been found to exhibit low toxicity in vitro and in vivo models. However, the limitations of using this compound include its poor solubility in water and its limited bioavailability.
未来方向
There are several future directions for the research on 3-amino-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone hydrobromide. These include:
1. Investigating the structure-activity relationship of this compound and its analogs to identify more potent and selective compounds for specific biological targets.
2. Studying the pharmacokinetics and pharmacodynamics of this compound in animal models to determine its efficacy and safety for use in humans.
3. Developing novel drug delivery systems to improve the bioavailability and solubility of this compound.
4. Exploring the potential applications of this compound in other fields such as material science and organic synthesis.
Conclusion
This compound is a promising compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry, drug development, and organic synthesis. The compound has been found to exhibit a wide range of biological activities such as anti-inflammatory, anti-cancer, and anti-viral activities. Further research is needed to fully understand the mechanism of action of this compound and to develop more potent and selective analogs for specific biological targets.
科学研究应用
3-amino-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone hydrobromide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities such as anti-inflammatory, anti-cancer, and anti-viral activities. The compound has been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer cells. It has also been reported to possess potent anti-viral activity against the hepatitis C virus.
属性
IUPAC Name |
3-amino-2-(2-phenylethylsulfanyl)quinazolin-4-one;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS.BrH/c17-19-15(20)13-8-4-5-9-14(13)18-16(19)21-11-10-12-6-2-1-3-7-12;/h1-9H,10-11,17H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNPWECKCBLOTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NC3=CC=CC=C3C(=O)N2N.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(7-{4-[(2-fluorobenzyl)oxy]phenyl}-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B4197740.png)
![N-(4-{[(2,6-dimethylphenyl)amino]sulfonyl}phenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4197742.png)
![N~2~-[4-(1-adamantyl)phenyl]-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4197747.png)
![ethyl 1-{[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B4197757.png)
![4-(acetylamino)phenyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate](/img/structure/B4197770.png)
![N-benzyl-1-[(4-chlorophenoxy)acetyl]-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine](/img/structure/B4197772.png)
![6-chloro-4-(3,4,5-trimethoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4197778.png)
![4-[(3-bromobenzyl)oxy]benzonitrile](/img/structure/B4197786.png)
![1-[2-(4-chlorophenyl)-5-nitro-3-oxido-2H-1,2,3-triazol-4-yl]-4-methylpiperidine](/img/structure/B4197792.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B4197796.png)
![methyl 2-({[6-(aminocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B4197804.png)

![1-(2-butoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4197819.png)
